molecular formula C₆H₉D₅O₃ B1156150 1-O-Propylglycerol-d5

1-O-Propylglycerol-d5

Cat. No.: B1156150
M. Wt: 139.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-Propylglycerol-d5 is a deuterated analog of 1-O-Propylglycerol, a glycerol ether derivative where a propyl group is attached to the glycerol backbone via an ether linkage at the O1 position. The deuterated form incorporates five deuterium atoms, likely substituting hydrogen atoms in the glycerol or propyl moiety, enhancing its utility in analytical applications such as mass spectrometry and metabolic tracing due to isotopic stability .

While the non-deuterated parent compound (CAS 61940-71-4, molecular formula C₆H₁₄O₃) is noted for enhancing blood-brain barrier (BBB) penetration of anticancer agents and serving as a component of miltefosine , the deuterated variant is primarily employed in research settings for precise quantification and pharmacokinetic studies.

Properties

Molecular Formula

C₆H₉D₅O₃

Molecular Weight

139.2

Synonyms

3-Propoxy-1,2-propanediol-d5;  NSC 167418-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-O-Propylglycerol-d5 vs. 1-O-Nonyl-rac-glycerol-d5
  • Structural Differences: Alkyl Chain Length: this compound has a short C3 alkyl chain, whereas 1-O-Nonyl-rac-glycerol-d5 features a longer C9 chain. This difference significantly impacts lipophilicity, with the nonyl derivative exhibiting higher lipid solubility. Stereochemistry: The "rac" designation in 1-O-Nonyl-rac-glycerol-d5 indicates a racemic mixture, unlike the stereospecific this compound .
Compound Molecular Formula Molecular Weight* Key Applications
This compound C₆H₉D₅O₃ ~163.23 g/mol BBB penetration studies, tracer
1-O-Nonyl-rac-glycerol-d5 C₁₅H₂₉D₅O₃ ~283.47 g/mol Lipid metabolism research

*Calculated by replacing hydrogen with deuterium in parent structures.

This compound vs. 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5
  • Key Differences: Chain Length and Branching: The octadecyl (C18) chain in the latter compound increases hydrophobicity and membrane-binding affinity.
Compound Key Features Handling Considerations
This compound Short chain, unmodified glycerol hydroxyls Standard storage, longer shelf life
1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 Long chain, methylated hydroxyl Controlled product, short shelf life

Functionally Similar Compounds

Deuterated Triglycerides: 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5
  • Functional Overlap : Both compounds serve as isotopic tracers. However, 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5 is a triacylglycerol with deuterated acyl chains, making it ideal for lipidomics and metabolic flux analysis .
  • Structural Contrast: Unlike the monoalkyl glycerol ether (this compound), this compound is a triester, conferring distinct biochemical stability and hydrolysis kinetics.
Property This compound 1,3-Dipalmitoyl-2-oleoyl Glycerol-d5
Backbone Type Glycerol ether Triacylglycerol
Deuterium Position Glycerol/propyl hydrogens Acyl chain hydrogens
Primary Use Drug delivery tracing Lipid metabolism studies

Practical Considerations

  • Regulatory and Handling Differences :
    • Short-chain derivatives like this compound generally face fewer freight restrictions compared to long-chain or controlled analogs (e.g., 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5) .
  • Shelf Life : Deuterated compounds with shorter alkyl chains exhibit longer stability, whereas branched or long-chain variants may degrade faster .

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